methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS: 1327183-26-5) is a chromene-based derivative with a molecular formula of C₂₄H₂₀N₂O₅ and a molecular weight of 416.4 g/mol . Its structure (Figure 1) features:
- A chromene core (2H-chromen-2-ylidene) with a carbamoyl group at position 2.
- A (Z)-configured imine linkage connecting the chromene to the benzoate moiety.
- A furan-2-ylmethyl substituent on the carbamoyl group.
- A methyl ester at the para position of the benzoate ring.
Properties
IUPAC Name |
methyl 4-[[3-(furan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-28-23(27)15-8-10-17(11-9-15)25-22-19(13-16-5-2-3-7-20(16)30-22)21(26)24-14-18-6-4-12-29-18/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURVRBXSNRWNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.
Chemical Structure and Properties
This compound features a chromenylidene core linked to a benzoate group, with furan and carbamoyl functionalities contributing to its reactivity. The molecular formula is with a molecular weight of approximately 354.37 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the furan-2-ylmethyl carbamoyl intermediate : This is achieved by reacting furan-2-ylmethylamine with a suitable carbamoyl chloride under basic conditions.
- Coupling with the chromenylidene framework : The intermediate is then reacted with appropriate reagents to form the final product.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity. Research shows that compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and inhibition of cell proliferation.
Antioxidant Activity
The compound's antioxidant properties are attributed to the presence of the furan ring, which can scavenge free radicals. Studies have shown that derivatives of chromenylidene compounds often display notable antioxidant activity, contributing to their therapeutic potential in oxidative stress-related diseases.
Enzyme Inhibition
Interaction studies have focused on the compound's ability to inhibit specific enzymes, particularly those involved in cancer progression and inflammatory pathways. For instance, it has been noted that similar compounds can act as reversible inhibitors of proteases relevant to cancer and viral infections, such as SARS-CoV-2 main protease (Mpro) .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out due to its specific combination of functional groups. The following table summarizes related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-aminobenzoate | Amino group attached to benzoate | Precursor in synthesis |
| 3-carbamoyl-7-hydroxychromen | Hydroxy group and carbamoyl moiety | Antioxidant properties |
| Chromenylidene derivatives | Varied substituents on chromenylidene core | Diverse pharmacological activities |
Case Studies
- In Vitro Studies : Research has demonstrated that methyl 4-(furan derivative) compounds exhibit IC50 values indicative of potent enzyme inhibition, particularly against tumor-associated enzymes.
- Cell Line Testing : In testing against various cancer cell lines, derivatives have shown selective cytotoxicity, supporting their development as potential anticancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the carbamoyl group, chromene core, or benzoate ester. Key comparisons include:
Table 1: Molecular Formula and Weight Comparisons
Key Observations :
- Chlorine substitution (as in the 4-chlorophenyl analog) increases molecular weight by ~30 g/mol compared to the target compound, reflecting chlorine’s atomic mass .
- Hydroxyl group addition (e.g., at the chromene’s 7-position) increases polarity and molecular weight by 16 g/mol .
- Furan vs. Aromatic Substituents : The furan-2-ylmethyl group contributes to π-π stacking interactions, as seen in crystallographic studies of related furan-containing chromenes .
Crystallographic and Stability Considerations
- Crystal Packing : reports that furan and chlorophenyl substituents in chromene derivatives influence crystal packing via C–H···O and π-π interactions , which may stabilize the solid-state structure .
- Z/E Isomerism : The (2Z)-configuration in the target compound’s imine linkage is critical for maintaining planar geometry, a feature shared with active analogs in .
Q & A
Q. What synthetic strategies are optimal for preparing methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, and how can reaction yields be improved?
Answer: The compound’s synthesis involves coupling a coumarin-derived intermediate with a furan-containing carbamoyl group. Key steps include:
- Pd-catalyzed reductive cyclization for forming the coumarin core (see for nitroarene reduction strategies).
- Schiff base formation between the coumarin aldehyde and the amino group of the furan-2-ylmethyl carbamate.
To optimize yields: - Use anhydrous conditions to prevent hydrolysis of the carbamate group.
- Employ high-resolution mass spectrometry (HRMS) to monitor intermediates (e.g., as in for analogous carbamates).
- Adjust stoichiometric ratios of reactants to minimize side products (e.g., over-alkylation).
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
Answer:
- X-ray crystallography : Resolve the Z-configuration of the imine bond and confirm the planarity of the coumarin-furan system. SHELXL () is recommended for refining hydrogen-bonding networks, as demonstrated in similar structures (e.g., ).
- FT-IR/Raman spectroscopy : Identify vibrational modes of the carbamoyl (C=O, N-H) and ester (C=O) groups (see for methodology).
- NMR (1H/13C) : Assign signals using 2D experiments (COSY, HSQC) to distinguish aromatic protons in the coumarin and furan moieties.
Q. How can SHELX programs enhance structural determination in crystallographic studies of this compound?
Answer: SHELXTL (Bruker AXS) or open-source SHELXL ( ) are essential for:
- Data reduction : Integrate diffraction data from twinned crystals (common in coumarin derivatives).
- Hydrogen bonding analysis : Use HKLF 5 instructions to model disordered solvent molecules.
- Validation : Apply PLATON checks for missed symmetry or voids. For example, used SHELX to resolve a chlorophenyl-furan structure with 0.036 R-factor precision.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected tautomerism or isomerism)?
Answer: Discrepancies may arise due to:
- Solvent-induced conformational changes : Compare solid-state (X-ray) and solution-state (NMR) data. For example, used DFT calculations to reconcile FT-IR and X-ray data for diazenyl carbonates.
- Dynamic equilibria : Use variable-temperature NMR to detect tautomerism in the imine group.
- Advanced refinement : Apply TWIN/BASF commands in SHELXL to model disorder ().
Q. What computational approaches validate the pharmacological activity of this compound, particularly its interaction with biological targets?
Answer:
- Molecular docking : Screen against cytochrome P450 or kinase targets using AutoDock Vina. Parameterize the carbamoyl group’s charge distribution via GAUSSIAN ().
- MD simulations : Assess stability of the coumarin-furan scaffold in lipid bilayers (see for analogous chromene-carbonitrile systems).
- QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity using Hammett constants.
Q. What mechanistic insights explain the catalytic role of palladium in synthesizing intermediates for this compound?
Answer: Pd(0) catalysts (e.g., Pd(PPh₃)₄) facilitate:
- Nitro group reduction : highlights formic acid derivatives as CO surrogates for generating Pd-CO intermediates.
- Cyclization : The coumarin core forms via 6-endo-dig cyclization, driven by electron-withdrawing ester groups.
Monitor reaction progress using in situ IR spectroscopy to track CO release ().
Q. How can lipophilicity and solubility be experimentally determined for pharmacokinetic profiling?
Answer:
- HPLC-derived logP : Use a C18 column and isocratic elution (e.g., for carbamates). Calculate capacity factor k with log k = 0.75 × logP + 0.25.
- Shake-flask method : Partition between octanol and PBS (pH 7.4).
- Thermodynamic solubility : Perform powder X-ray diffraction (PXRD) to confirm crystallinity post-assay.
Data Contradiction Analysis
Example Scenario: Discrepancy in imine bond geometry (E vs. Z) between NMR and X-ray data.
Resolution:
- NMR NOE : Detect spatial proximity between the coumarin H-3 and furan H-2 to confirm Z-configuration.
- TDDFT calculations : Compare experimental UV-Vis λmax with simulated spectra for both isomers ( methodology).
- Re-refinement : Check for overfitting in SHELXL by applying SAME restraints to similar bond lengths.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
